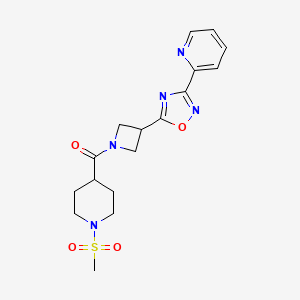
(1-Nonylbenzimidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1-Nonylbenzimidazol-2-yl)methanol” is a chemical compound with the molecular formula C17H26N2O . It is a derivative of benzimidazole, a heterocyclic compound that is an important motif in therapeutic chemistry .
Synthesis Analysis
The synthesis of benzimidazole derivatives, such as “(1-Nonylbenzimidazol-2-yl)methanol”, can be achieved through a general, inexpensive, and versatile method involving aromatic aldehyde and o-phenylenediamine . Another approach involves the use of supercritical methanol over copper-doped porous metal oxides .Molecular Structure Analysis
The molecular and crystalline structures of benzimidazole derivatives can be solved by X-ray diffraction analysis . The presence of fluorine atoms in the synthesized compounds leads to the emergence of C–F…π interactions affecting crystal packing .Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For instance, they can be synthesized by simply heating 1,2-diaminobenzenes in supercritical methanol over copper-doped porous metal oxides . They can also undergo rearrangements when exposed to nucleophilic rearrangements for the synthesis of various biheterocyclic motifs .科学的研究の応用
Catalytic Applications and Synthesis
Benzimidazole derivatives have been utilized as catalysts or intermediates in synthetic organic chemistry. For instance, a study on the RuCl3-catalyzed N-methylation of amines using methanol demonstrates the potential of benzimidazole-related compounds in facilitating N-methylation reactions, highlighting their role in the synthesis of pharmaceuticals through late-stage functionalization (Sarki et al., 2021). Additionally, a Cp*Ir complex bearing a functional 2,2'-bibenzimidazole ligand was shown to be an effective catalyst for the N-methylation of various amines with methanol, underlining the utility of benzimidazole derivatives in catalysis (Liang et al., 2017).
Material Science and Fuel Cell Applications
In material science, particularly in fuel cell technology, polybenzimidazole and polyetherketone have been functionalized to enhance their proton conduction properties. This functionalization aims to improve the efficiency of fuel cells, including hydrogen oxygen (air) or direct methanol fuel cells , by increasing their proton conduction without compromising stability (Jones & Roziere, 2001). Furthermore, polybenzimidazole membranes have been compared in their acid-doped and alkali-doped forms for direct methanol fuel cell applications, showcasing the potential of benzimidazole-based polymers in achieving high power outputs (Li et al., 2015).
Organic Synthesis and Chemical Transformations
Benzimidazole derivatives have facilitated the synthesis of complex molecules and polymers. For example, supercritical methanol has been used as both a solvent and a carbon source in the catalytic conversion of 1,2-diaminobenzenes and 2-nitroanilines to benzimidazoles, illustrating the role of benzimidazole frameworks in organic synthesis and the potential for green chemistry applications (Sun, Bottari, & Barta, 2015).
将来の方向性
Benzimidazole derivatives, such as “(1-Nonylbenzimidazol-2-yl)methanol”, have potential applications in various fields of research from medicine to materials science . They can serve as excellent bench compounds for the synthesis of a systematic series of fluorine-containing derivatives to study structure–property correlations .
特性
IUPAC Name |
(1-nonylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-2-3-4-5-6-7-10-13-19-16-12-9-8-11-15(16)18-17(19)14-20/h8-9,11-12,20H,2-7,10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQNKIKCPWMTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C2=CC=CC=C2N=C1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Nonylbenzimidazol-2-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2666172.png)
![4-oxo-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(thiophen-3-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2666173.png)



![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]thiourea](/img/structure/B2666181.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2666184.png)


